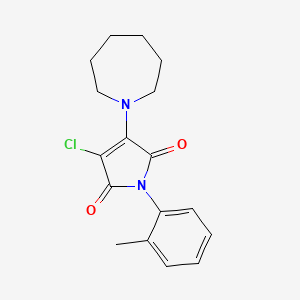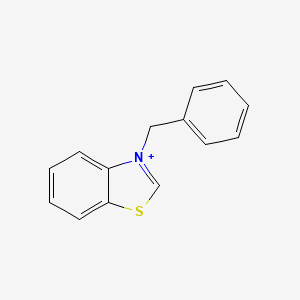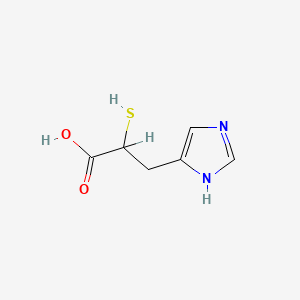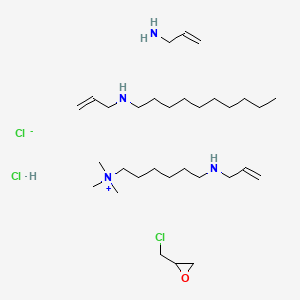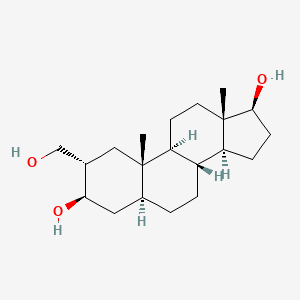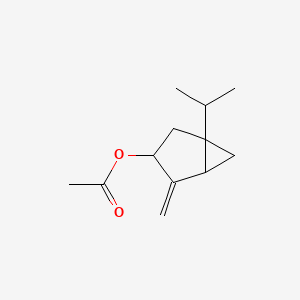
Sabinyl acetate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of sabinyl acetate typically involves chemical reactions that modify terpenes extracted from plants. Although specific synthesis routes for sabinyl acetate are not directly detailed in the provided research, the synthesis of similar acetate compounds, such as starch acetates, involves reactions with acetic acid or acetic anhydride and a catalyst like sulfuric acid. This process suggests that the synthesis of sabinyl acetate might follow a comparable pathway where its terpene precursor is acetylated to introduce the acetate functional group (Zhu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Potential Teratogenicity in Mice : A study found that a fraction of Salvia lavandulifolia essential oil containing sabinyl acetate showed significant maternal toxicity and a dose-dependent abortifacient effect in mice. However, it was not fetotoxic (Pagès et al., 1992).
Antiimplantation Effect : Another research indicated that sabinyl acetate, a major component of Juniperus sabina essential oil, is responsible for an implantation inhibiting effect, thereby preventing pregnancy in mice (Pagès et al., 1996).
Modulation of Multi-Drug Resistance (MDR) in Bacteria : Sabinyl acetate was identified as a major component in Osha essential oil, and it showed potential in modulating multi-drug resistance in Staphylococcus aureus, particularly in potentiating the activity of the antibiotic norfloxacin (Cégiéla-Carlioz et al., 2005).
Teratogenic and Foetotoxic Properties : A study on Plectranthus fruticosus essential oil, containing a high concentration of sabinyl acetate, suggested it to be teratogenic and highly foetotoxic in rats (Fournier et al., 1986).
Precursor in Monoterpene Synthesis : Research on Artemisia absinthium L. leaves indicated that sabinene, a precursor of sabinyl acetate, plays a critical role in the synthesis of C(3)-oxygenated thujane monoterpenes (Karp & Croteau, 1982).
Wirkmechanismus
Sabinyl acetate is an organic compound that has been the subject of various studies due to its potential biological activities. This article will delve into the mechanism of action of Sabinyl acetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
It is known that the compound is a viscous liquid that is soluble in alcohol and ether solvents, but insoluble in water This suggests that the compound’s bioavailability may be influenced by these properties
Result of Action
It is known that the compound has a unique aroma, reminiscent of honey and pine . This suggests that the compound may have potential applications in the fragrance industry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sabinyl acetate. For example, the compound is relatively safe under general use conditions . It should be handled properly to avoid contact with skin and eyes, and ensure good ventilation . If ingested or inhaled, medical attention should be sought immediately . When stored, Sabinyl acetate should be kept in a sealed container, away from sources of fire and flammable materials .
Eigenschaften
IUPAC Name |
(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956784 | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sabinyl acetate | |
CAS RN |
3536-54-7 | |
| Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sabinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sabinyl acetate has been primarily studied for its anti-implantation effect, suggesting potential abortifacient properties. [, , ]
A: While the precise mechanism remains under investigation, research suggests that sabinyl acetate might interfere with the implantation process rather than directly impacting embryo development. []
A: Yes, studies indicate that sabinyl acetate might also contribute to the antibacterial activity observed in some essential oils where it is a major component. [, , ]
A: Research has shown that sabinyl acetate, alongside other compounds in Osha essential oil, can potentiate the activity of norfloxacin against a norfloxacin-resistant strain of Staphylococcus aureus. This suggests potential for combating multi-drug resistance. []
ANone: Sabinyl acetate is a bicyclic monoterpene ester. Its structure consists of a thujane skeleton with an acetate group attached to the hydroxyl group at position 4.
ANone: The molecular formula of sabinyl acetate is C12H20O2, and its molecular weight is 196.29 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of sabinyl acetate in essential oils. [, , , , , , ]
A: The concentration of sabinyl acetate varies greatly depending on the plant species and even within different chemotypes of the same species. It can range from trace amounts to being the major component, exceeding 70% in some cases. [, , , , , ]
A: Juniperus sabina is known to have high levels of sabinyl acetate, reaching up to 50% in its essential oil. Other notable sources include certain chemotypes of Artemisia absinthium, Salvia lavandulifolia, and Tanacetum larvatum, where it can be a major constituent. [, , , , ]
A: No, significant intraspecific variability in sabinyl acetate content has been observed in various species. This suggests the existence of different chemotypes, influenced by factors like geographic location, environmental conditions, and genetic variations. [, , , , , ]
A: Research on Artemisia absinthium suggests that the relative quantity of sabinyl acetate can differ between leaves and flowers, with leaves potentially accumulating higher amounts. []
A: Studies on rodents suggest that sabinyl acetate possesses abortifacient effects, likely due to its interference with the implantation process. [, ] Further research is necessary to fully understand its safety profile in humans.
A: Given its potential toxicity, caution should be exercised when using essential oils containing significant amounts of sabinyl acetate, particularly during pregnancy. Further research is needed to establish safe exposure limits and potential long-term effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




